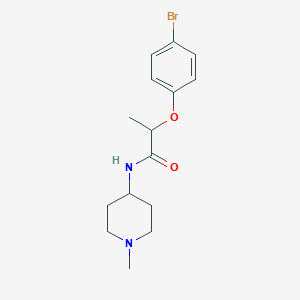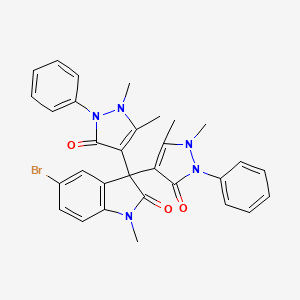
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a bromophenoxy group attached to a propanamide backbone, with a methylpiperidinyl substituent. Its distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of 4-bromophenol: This can be achieved through the bromination of phenol using bromine in the presence of a catalyst.
Etherification: The 4-bromophenol is then reacted with an appropriate alkylating agent to form 4-bromophenoxyalkane.
Amidation: The resulting 4-bromophenoxyalkane is subjected to amidation with N-(1-methylpiperidin-4-yl)amine under suitable conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying biochemical pathways and mechanisms.
Medicine: Research has explored its potential as a pharmacological agent, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Its unique properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide exerts its effects is largely dependent on its interaction with molecular targets. These interactions can involve binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact molecular targets and pathways involved vary based on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Similar structure with a chlorine atom instead of bromine.
2-(4-fluorophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Contains a fluorine atom in place of bromine.
2-(4-iodophenoxy)-N-(1-methylpiperidin-4-yl)propanamide: Features an iodine atom instead of bromine.
Uniqueness
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions compared to its halogen-substituted analogs. The bromine atom’s size and electronegativity can affect the compound’s chemical behavior and biological activity, making it distinct from its chlorine, fluorine, and iodine counterparts.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(1-methylpiperidin-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-11(20-14-5-3-12(16)4-6-14)15(19)17-13-7-9-18(2)10-8-13/h3-6,11,13H,7-10H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXMUXUIRGTJHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCN(CC1)C)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-benzyl-N-[(5-methoxy-2-methyl-3-phenyl-1-benzofuran-6-yl)methyl]-2-phenylethanamine](/img/structure/B4923948.png)
![N~2~-(2-ethoxyphenyl)-N~1~-(2-isopropylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4923949.png)
![5-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4923967.png)
![7-methyl-N-[2-(4-sulfamoylphenyl)ethyl]imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4923969.png)
![2-bromo-N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B4923975.png)
![5-[3-[3-(3,5-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-3-oxopropyl]-1,2-oxazol-3-one](/img/structure/B4923978.png)
![(5Z)-5-[[5-(2,3-dichlorophenyl)furan-2-yl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4923980.png)
![isopropyl 4-{[2-(3-bromophenoxy)propanoyl]amino}benzoate](/img/structure/B4923983.png)
![4-Bromo-2-[[4-(pyridin-3-ylmethyl)piperazin-1-yl]methyl]phenol;oxalic acid](/img/structure/B4924003.png)
![N-(3-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4924006.png)

![1-[(2-methoxyphenoxy)acetyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4924025.png)
![(10Z)-8,8-Dimethyl-10-{[(4-methylphenyl)amino]methylidene}-2H,8H,9H,10H-pyrano[2,3-H]chromene-2,9-dione](/img/structure/B4924033.png)

